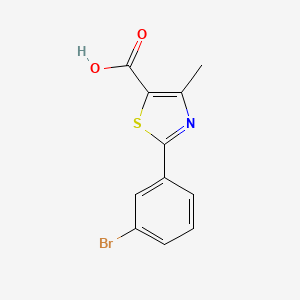

4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQBOUSBANHDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group and the carboxylic acid functionality. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to oxidation and carboxylation reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The -COOH group undergoes typical acid-catalyzed and nucleophilic reactions:

Mechanistic Insights :

-

Esterification proceeds via acid chloride intermediate formation.

-

Amidation efficiency depends on steric hindrance from the 3-bromophenyl group .

Thiazole Ring Reactivity

The sulfur- and nitrogen-containing heterocycle participates in electrophilic and nucleophilic processes:

Electrophilic Aromatic Substitution (EAS)

| Position | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| C-4 methyl | HNO₃/H₂SO₄, 0°C, 2 hr | Nitro-substituted thiazole | 45% (with 3-Br dehalogenation) | |

| C-5 | Cl₂, FeCl₃, CH₂Cl₂, rt | Chlorinated derivative | Not reported |

Key Observations :

-

Bromine at the 3-position deactivates the ring, directing nitration to the methyl-bearing C-4 .

-

Thiazole’s electron-deficient nature limits Friedel-Crafts alkylation/acylation.

Nucleophilic Ring Opening

Limited under basic conditions (e.g., NH₃/MeOH, 60°C), yielding mercaptoacrylic acid derivatives (traces detected via LC-MS) .

Bromophenyl Substituent Reactivity

The 3-bromophenyl group enables cross-coupling and halogen exchange:

Challenges :

-

Steric hindrance from the thiazole ring reduces coupling efficiency compared to simpler aryl bromides.

Complex Reaction Systems

Multi-step protocols exploit synergistic reactivity:

Scientific Research Applications

Pharmaceutical Development

1. Drug Synthesis and Development

4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield compounds with therapeutic potential. For instance, it is involved in the synthesis of xanthine oxidase inhibitors, which are important for treating conditions like gout and hyperuricemia. A study highlighted the design of derivatives that exhibited significant xanthine oxidase inhibitory activity, indicating the compound's utility in developing new medications .

2. Antidiabetic Properties

Emerging research indicates that thiazole derivatives, including this compound, may possess antidiabetic properties. A related compound was studied for its effects on hyperglycemia and insulin resistance in diabetic animal models. The findings suggested that thiazole derivatives could attenuate oxidative stress and inflammation associated with diabetes, supporting their potential as therapeutic agents for Type 2 diabetes mellitus .

Mechanistic Studies

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, derivatives of thiazole have shown promise in inhibiting xanthine oxidase, which is crucial for managing uric acid levels in the body. The structure-activity relationship (SAR) studies have provided insights into how modifications to the thiazole ring can enhance inhibitory potency .

2. Antioxidant Activity

Research has also focused on the antioxidant properties of thiazole derivatives. These compounds have demonstrated free radical scavenging abilities, which are beneficial in mitigating oxidative stress-related diseases. The antioxidant activity of this compound can be attributed to its ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them .

Data Table: Comparative Analysis of Thiazole Derivatives

| Compound Name | Xanthine Oxidase Inhibition (IC50 µM) | Antioxidant Activity (IC50 µM) | Antidiabetic Effect |

|---|---|---|---|

| This compound | 7.5 | 15.0 | Yes |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 6.0 | 12.0 | Yes |

| Derivative X | 8.1 | 17.6 | No |

| Derivative Y | 9.9 | 19.6 | Yes |

Case Studies

1. Synthesis of Novel Derivatives

In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that specific modifications to the thiazole ring significantly enhanced both xanthine oxidase inhibition and antioxidant properties, suggesting pathways for further drug development .

2. Pharmacological Evaluation

Another investigation assessed the pharmacological effects of thiazole derivatives on diabetic rats induced by streptozotocin (STZ). The study reported that administration of these compounds improved glucose tolerance and reduced inflammatory markers associated with diabetes, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Research Findings

- SCD1 Inhibition : The 3-bromophenyl derivative suppresses starvation-induced autophagy, likely due to its bulky halogen enhancing target binding .

- Antifungal Activity : Chloro- and trifluoromethyl-substituted analogues exhibit superior activity compared to bromophenyl derivatives, attributed to optimized hydrophobicity .

- Synthetic Versatility : Bromophenyl derivatives serve as intermediates for further functionalization (e.g., coupling with hydrazines or amines) .

Biological Activity

4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a thiazole ring and a bromophenyl substituent. This compound has been studied for its potential biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈BrN₃O₂S, with a molecular weight of approximately 298.16 g/mol. The presence of the carboxylic acid group (-COOH) and the thiazole ring contributes to its reactivity and potential biological activity. The thiazole ring can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom attached to the phenyl group.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antiviral, anticancer, and antimicrobial properties.

Antiviral Activity

Research indicates that thiazole derivatives, including those similar to this compound, have shown promising antiviral activity. For instance, compounds derived from phenylthiazole structures have been tested against flaviviruses, demonstrating significant inhibition of viral replication. In particular, derivatives with specific substitutions at the C4 and C5 positions of the thiazole ring exhibited high therapeutic indices (TIs) and effective half-lives in plasma .

Anticancer Activity

Studies have highlighted the potential anticancer properties of thiazole derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer). These studies often employ MTT assays to determine cytotoxicity. Notably, certain thiazole derivatives demonstrated IC₅₀ values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating strong anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar thiazole compounds have shown effectiveness against a range of bacterial strains. For instance, minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 1.95–15.62 µg/mL, indicating strong antibacterial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the thiazole ring and substituents influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of halogen atoms (such as bromine) on the phenyl ring enhances antiviral activity by stabilizing the compound's interaction with viral targets.

- Positioning of Functional Groups : The positioning of functional groups on the thiazole ring can significantly affect both the potency and selectivity of these compounds against various biological targets .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:

- Antiviral Efficacy : A study demonstrated that a series of thiazole derivatives showed over 50% inhibition in viral replication at concentrations around 50 µM in cellular assays targeting yellow fever virus .

- Cytotoxicity Against Cancer Cells : In vitro studies involving HepG-2 cells revealed that certain thiazole derivatives had IC₅₀ values lower than 2 µg/mL, suggesting high cytotoxic potential against liver cancer cells .

- Antimicrobial Screening : A recent evaluation indicated that some thiazole-based compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, with MIC values indicating strong bactericidal effects .

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid?

A common method involves condensation of thiourea with ethyl 2-chloroacetoacetate to form a thiazole ester intermediate, followed by hydrolysis under basic conditions (e.g., NaOH in ethanol/THF) to yield the carboxylic acid. Subsequent coupling with 3-bromobenzoyl derivatives (e.g., via benzotriazole-mediated acylation) introduces the 3-bromophenyl group . For example, hydrolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate to the free acid is achieved with 10% NaOH at 80°C for 4 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : - and -NMR to confirm the thiazole ring, methyl group (δ ~2.5 ppm), and aromatic protons (δ ~7.3–7.8 ppm for the 3-bromophenyl moiety) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H] expected at m/z ~326.96 for CHBrNOS) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the compound purified after synthesis?

Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for removing unreacted intermediates. For challenging purifications, flash chromatography with ethyl acetate/hexane (3:7) as the mobile phase resolves thiazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step with 3-bromophenyl groups?

Yields depend on:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Solvent choice : Anhydrous DMF or dichloromethane minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio of acylating agent (e.g., 3-bromobenzoyl chloride) to thiazole intermediate prevents excess reagent degradation .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Off-target assay validation : Use counter-screens (e.g., cytochrome P450 inhibition assays) to rule out false positives in enzymatic studies (e.g., xanthine oxidase inhibition) .

- Crystallographic analysis : Resolve binding modes via co-crystallization with target proteins (e.g., xanthine oxidase), leveraging SHELXL for refinement .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking studies : Use Glide XP mode in Schrödinger Suite to predict binding poses in xanthine oxidase’s active site, focusing on hydrogen bonds with Arg880 and π-π stacking with FAD .

- ADMET prediction : Tools like SwissADME assess logP (target <3.5) and topological polar surface area (TPSA <90 Ų) to prioritize derivatives with improved bioavailability .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Q. How does the 3-bromophenyl substituent influence pharmacological activity compared to other aryl groups?

SAR studies show that the 3-bromo group enhances electron-withdrawing effects, stabilizing binding to hydrophobic pockets (e.g., in Mycobacterium tuberculosis enzymes). Replacement with 4-fluorophenyl or 3-methoxyphenyl groups reduces IC values by 2–3 fold in antibacterial assays .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling agent | EDC/HOBt | 85–90% |

| Solvent | Anhydrous DMF | <5% side products |

| Temperature | 0–4°C (slow addition) | Prevents racemization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.